

Application Note: Quantification of Rinderine N-oxide in Honey using LC-MS/MS

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Compound of Interest

Compound Name: *Rinderine N-oxide*

Cat. No.: *B1474376*

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Abstract

This application note details a robust and sensitive method for the quantification of **Rinderine N-oxide** in complex honey matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Pyrrolizidine alkaloids (PAs) and their N-oxides (PANOs) are naturally occurring plant toxins that can contaminate honey, posing a potential risk to consumers.[1] **Rinderine N-oxide** is a PANO of concern originating from various plant species. This method employs a solid-phase extraction (SPE) clean-up followed by LC-MS/MS analysis, providing high selectivity and accuracy for routine monitoring and research applications.

Introduction

Pyrrolizidine alkaloids are secondary metabolites produced by thousands of plant species, and their presence as contaminants in food, including honey, is a significant safety concern.[2] PAs and their N-oxides are known for their hepatotoxic, genotoxic, and carcinogenic properties. Regulatory bodies worldwide are increasingly monitoring the levels of these compounds in food products. Therefore, a reliable and validated analytical method is crucial for the accurate quantification of specific PANOs like **Rinderine N-oxide** in honey to ensure consumer safety. This protocol outlines a comprehensive workflow from sample preparation to data analysis.

Experimental Protocols

Materials and Reagents

- Standards: **Rinderine N-oxide** certified reference material (purity ≥95%).

- Solvents: LC-MS grade acetonitrile, methanol, and water.
- Reagents: Formic acid, ammonia solution, and sulfuric acid of analytical grade.
- SPE Cartridges: Strong cation exchange (SCX) or mixed-mode cation exchange (MCX) cartridges (e.g., 500 mg, 6 mL).
- Honey: A certified PA-free honey for the preparation of matrix-matched calibration standards.

Standard Solution Preparation

- Stock Solution (100 µg/mL): Accurately weigh 1 mg of **Rinderine N-oxide** standard and dissolve it in 10 mL of methanol. Store at -20°C.
- Working Standard Solution (1 µg/mL): Dilute the stock solution with a mixture of methanol/water (50:50, v/v) to achieve a concentration of 1 µg/mL.
- Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking known amounts of the working standard solution into a blank honey extract. The concentration range should typically cover 0.5 to 50 µg/kg.^[1]

Sample Preparation

- Honey Sample Weighing and Dissolution: Weigh 5-10 g of homogenized honey into a 50 mL centrifuge tube. Add 20-30 mL of 0.05 M sulfuric acid.
- Extraction: Vortex or shake the mixture for approximately 30 minutes until the honey is fully dissolved.
- Centrifugation: Centrifuge the solution at 4,000 x g for 10 minutes to pellet any solid particles.
- Solid-Phase Extraction (SPE) Clean-up:
 - Conditioning: Condition the SCX/MCX SPE cartridge with 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid.

- Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 5 mL of 0.05 M sulfuric acid followed by 5 mL of methanol to remove interfering matrix components.
- Elution: Elute the **Rinderine N-oxide** with 10 mL of 5% ammoniated methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
- Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

- Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution: A suitable gradient to separate **Rinderine N-oxide** from other matrix components.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-10 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
- Ion Source Parameters:
 - Capillary Voltage: 3.5 kV

- Source Temperature: 120°C
- Desolvation Temperature: 350°C
- Gas Flow Rates: Optimized for the specific instrument.
- MRM Transitions: The following Multiple Reaction Monitoring (MRM) transitions for **Rinderine N-oxide** are proposed based on its structure and common fragmentation patterns of pyrrolizidine alkaloid N-oxides. Note: These parameters should be optimized on the user's instrument.

Analyte	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Collision Energy (eV) - Quantifier	Product Ion (m/z) - Qualifier	Collision Energy (eV) - Qualifier
Rinderine N-oxide	316.1	138.1	User Optimized	120.1	User Optimized

Data Presentation

The following table summarizes the expected quantitative performance of the method for **Rinderine N-oxide** in honey, based on validation data for similar pyrrolizidine alkaloid N-oxides found in the literature.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Parameter	Result
Linearity (R^2)	>0.99
Limit of Quantification (LOQ)	1.0 µg/kg
Recovery (at 10 µg/kg)	85 - 110%
Precision (RSDr at 10 µg/kg)	< 15%
Precision (RSDwR at 10 µg/kg)	< 20%

Mandatory Visualization



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Caption: Experimental workflow for **Rinderine N-oxide** analysis in honey.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive protocol for the quantification of **Rinderine N-oxide** in honey. The use of solid-phase extraction ensures effective sample clean-up, minimizing matrix effects and enhancing analytical accuracy. This method is suitable for routine monitoring in food safety laboratories and for research purposes to assess the contamination levels of pyrrolizidine alkaloids in honey and other related food products.

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References

- 1. Pyrrolizidine Alkaloids in Honey: Determination with Liquid Chromatography-mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
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